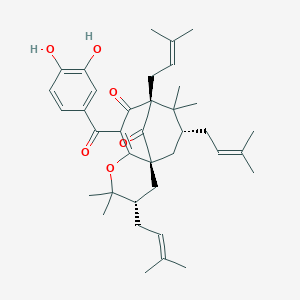
(S)-1,2-Epoxy-5-hexene
Descripción general
Descripción
(S)-1,2-Epoxy-5-hexene is a chemical compound that is widely used in laboratory experiments, as well as in scientific research. It is a chiral compound, meaning that it has two different mirror-image forms, and it is considered to be an important building block for the synthesis of complex molecules. This compound has a wide variety of applications in research and laboratory experiments, and it is an important tool for scientists to study the biochemical and physiological effects of a variety of compounds.
Aplicaciones Científicas De Investigación
Cross Metathesis Applications (S)-1,2-Epoxy-5-hexene has been used in cross metathesis reactions with compounds like methyl acrylate and acrylonitrile. This process leads to the synthesis of polyfunctional compounds. For instance, the cross metathesis of (S)-1,2-Epoxy-5-hexene with methyl acrylate can yield a saturated compound, which can then be transformed into a diol, an alkoxy alcohol, and an amino alcohol through nucleophilic ring-opening of the epoxide (Abderrezak et al., 2015).
Green Epoxidation (S)-1,2-Epoxy-5-hexene is involved in the green epoxidation process, wherein it is converted to 1,2-epoxyhexane using environmentally friendly methods. Such methods often utilize non-hazardous oxidants like molecular oxygen, which result in no harmful by-products (Katkar et al., 2012).
Electrochemical Epoxidation Electrochemical cells have been utilized for the mediated electrolytic synthesis of 1,2-epoxyhexane from (S)-1,2-Epoxy-5-hexene. This process involves the use of a bromine/bromide couple as the mediating species and has shown significant current efficiency for organic species (Alkire & Köhler, 1988).
Catalytic Oxidation Catalytic oxidation of (S)-1,2-Epoxy-5-hexene has been studied, with iridium(III) complexes being used as catalysts. This process yields different epoxide products depending on the specific catalyst and conditions used (Quijije et al., 1997).
Photocatalytic Oxidation Photocatalytic oxidation is another significant application, where (S)-1,2-Epoxy-5-hexene is oxidized to form 1,2-epoxyhexane on photoirradiated titanium dioxide powder. The rate and efficiency of this reaction can be significantly influenced by the type of titanium dioxide powder used as the photocatalyst (Ohno et al., 1998).
Propiedades
IUPAC Name |
(2S)-2-but-3-enyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-3-4-6-5-7-6/h2,6H,1,3-5H2/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUOUUYKIVSIAR-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC[C@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426430 | |
| Record name | (2S)-2-(But-3-en-1-yl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1,2-Epoxy-5-hexene | |
CAS RN |
137688-21-2 | |
| Record name | (2S)-2-(3-Buten-1-yl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137688-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-(But-3-en-1-yl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxirane, 2-(3-buten-1-yl)-, (2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



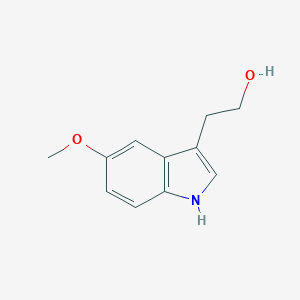


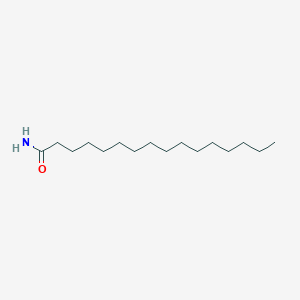

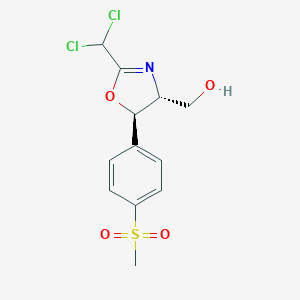
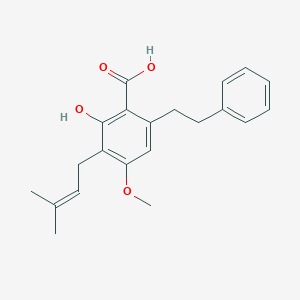
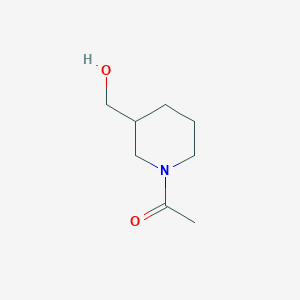
![potassium;(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-olate](/img/structure/B162952.png)

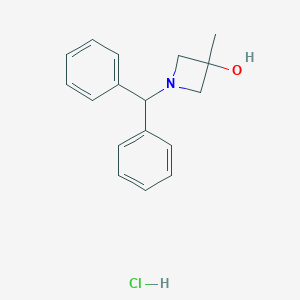
![Hexasodium;hydroxy-[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungsten;hydroxy-[[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungsten;tungsten;trihydroxide;hydrate](/img/structure/B162960.png)
